L-Valine, N-(N-acetyl-L-alanyl)-
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Overview
Description
L-Valine, N-(N-acetyl-L-alanyl)- is a compound that belongs to the class of N-acetyl amides of aliphatic amino acids. It is a derivative of L-Valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by its unique structure, which includes an acetyl group attached to the amino group of L-Valine, forming an amide bond with L-alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-acetyl-L-alanyl)- typically involves the acetylation of L-Valine with N-acetyl-L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of L-Valine, N-(N-acetyl-L-alanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(N-acetyl-L-alanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides .
Scientific Research Applications
L-Valine, N-(N-acetyl-L-alanyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of L-Valine, N-(N-acetyl-L-alanyl)- involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways and cellular functions. The compound’s acetyl group plays a crucial role in modulating its activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-valine
- N-Acetyl-L-alanine
- N-Acetyl-L-leucine
Uniqueness
L-Valine, N-(N-acetyl-L-alanyl)- is unique due to its specific structure, which combines the properties of both L-Valine and N-acetyl-L-alanine. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-5(2)8(10(15)16)12-9(14)6(3)11-7(4)13/h5-6,8H,1-4H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 |
InChI Key |
GEVOYAQTCKBOQE-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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